molecular formula C12H9Cl2NO3 B575563 Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate CAS No. 159427-17-5

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Cat. No. B575563
CAS RN: 159427-17-5
M. Wt: 286.108
InChI Key: WAKCEBZISBIMLL-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate can be represented by the SMILES string CCOC(=O)c1cc(on1)-c2ccc(Cl)cc2 . The InChI key for this compound is CJQWCZKLLDAKCX-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis and Potential Pharmaceutical Applications : A study by Moorthie, McGarrigle, Stenson, and Aggarwal (2007) reported an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, which could be a starting material for a biomimetic synthesis of α-cyclopiazonic acid. This synthesis method is suitable for chiral sulfides and large-scale use, indicating potential in pharmaceutical applications (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

  • Regioselective Synthesis for Diverse Compounds : Machado et al. (2011) achieved the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation. This method offers high regioselectivity and efficiency, highlighting the versatility of related compounds in chemical synthesis (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

  • Pharmacological Properties : A study by Arena, Manna, Stein, and Parente (1975) explored the pharmacological potential of isoxazoles substituted with 4-pyridyl and o-chlorophenyl radicals. They found that some compounds in this category exhibit myolytic activity, indicating possible medicinal applications (Arena, Manna, Stein, & Parente, 1975).

  • Antiviral and Cytotoxic Activities : Dawood et al. (2011) synthesized new pyrazole- and isoxazole-based heterocycles and evaluated their anti-HSV-1 and cytotoxic activities. This study demonstrates the potential of these compounds in antiviral and cancer research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

  • Synthesis and Structural Analysis for Biochemical Applications : The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by Achutha et al. (2017) involved structural analysis using X-ray diffraction. Their study indicates potential in biochemical research and pharmacology (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

  • Liquid Crystalline Properties in Material Science : Kotian et al. (2016) synthesized a series of 4,5-dihydroisoxazole-5-carboxylate derivatives and studied their liquid crystalline properties. This research contributes to the understanding of the material properties of isoxazole derivatives, which can be crucial in materials science (Kotian, N, Rai, & Byrappa, 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an Eye Irritant (Category 2) under the GHS classification system . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCEBZISBIMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743429
Record name Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159427-17-5
Record name Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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